2-Vinylpyrazine
Overview
Description
2-Vinylpyrazine is a chemical compound with the molecular formula C6H6N2 . It is also known by other names such as 2-ethenylpyrazine and Vinylpyrazine .
Synthesis Analysis
The synthesis of 2-Vinylpyrazine has been studied in various research. For instance, the reaction of 2-vinylpyrazine with Ru3(CO)12 results in multiple C–H bond activations to afford penta- and octa-ruthenium clusters . Another study focuses on the achievements and challenges in pyrazine synthesis, including the extraction of natural products, the chemical and biocatalytic synthesis, and fermentation by microorganisms .
Molecular Structure Analysis
The molecular structure of 2-Vinylpyrazine is characterized by a nitrogen-containing six-membered heterocyclic ring . The molecular weight of 2-Vinylpyrazine is 106.13 g/mol . The InChIKey of 2-Vinylpyrazine is KANZWHBYRHQMKZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
In terms of chemical reactions, 2-Vinylpyrazine has been identified in the Maillard model reaction of d-glucose and glycine . The formation of vinylpyrazines was verified by building a model reaction between alkylpyrazines and formaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Vinylpyrazine include its molecular weight of 106.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its Exact Mass is 106.053098200 g/mol and its Monoisotopic Mass is also 106.053098200 g/mol .
Scientific Research Applications
Application 1: Synthesis of Molecular Architectures
- Scientific Field : Inorganic Chemistry .
- Summary of the Application : 2-Vinylpyrazine is used in the synthesis of new molecular architectures containing low-valent cluster centres with di- and trimetalated 2-vinylpyrazine ligands .
- Methods of Application : The reaction of 2-vinylpyrazine with Ru3(CO)12 results in multiple C–H bond activations to afford penta- and octa-ruthenium clusters . A Ru3 sub-unit is linked to Ru2 and Ru5 centres via di- and tri-metalated 2-vinylpyrazine ligands .
- Results or Outcomes : The bonding of 2 and the mechanism for the fluxional behaviour of the hydrides have been examined by electronic structure calculations .
Application 2: Laser Activity of Diolefinic Dyes
- Scientific Field : Physical Chemistry .
- Summary of the Application : 2,5-bis-2 (l-naphthyl) vinylpyrazine (BNVP) and 2,5-bis-2 (2-naphthyl) vinylpyrazine (B2NVP) diolefinic dyes, which include 2-Vinylpyrazine, have relatively short excited-state lifetimes, high fluorescence efficiencies and low photochemical quantum yields .
- Methods of Application : BNVP solutions in dimethyl formamide and methylene chloride give amplified spontaneous emission (ASE) .
- Results or Outcomes : The study found that these dyes have relatively short excited-state lifetimes, high fluorescence efficiencies and low photochemical quantum yields .
Application 3: Formation in Maillard-type Reactions
- Scientific Field : Food Chemistry .
- Summary of the Application : 2-Vinylpyrazine and 2-vinyl-6-methylpyrazine are identified in the Maillard model reaction of d-glucose and glycine . These compounds are widely present in foods, especially in hot-processed foods, as a class of flavor compounds .
- Methods of Application : The Maillard model reaction of glucose-glycine was constructed to explore the effects of reaction parameters on vinylpyrazines and the related products . The formation of vinylpyrazines was verified by building a model reaction between alkylpyrazines and formaldehyde .
- Results or Outcomes : Results suggest that vinylpyrazines are formed by the condensation reaction of alkylpyrazines and formaldehyde .
Application 4: Heterocyclic Building Blocks
- Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Vinylpyrazine is used as a heterocyclic building block in organic synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes also depend on the specific synthesis, but in general, 2-Vinylpyrazine can be used to construct a wide variety of complex organic molecules .
Application 5: Synthesis of Polymers
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 2-Vinylpyrazine is used as a monomer in the synthesis of various polymers . These polymers find applications in membrane and separation technologies, ion exchange resins, electronic devices, sensors, energy storage systems, and drug delivery systems .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes also depend on the specific synthesis, but in general, 2-Vinylpyrazine can be used to construct a wide variety of complex organic molecules .
Application 6: Raw Material in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Vinylpyrazine is an important raw material and intermediate used in Organic Synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes also depend on the specific synthesis, but in general, 2-Vinylpyrazine can be used to construct a wide variety of complex organic molecules .
Safety And Hazards
2-Vinylpyrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Future research directions could involve further exploration of the formation mechanism of 2-Vinylpyrazine in food systems, as their formation mechanism is still unclear . Additionally, the pharmacological activity of pyrazine compounds, including 2-Vinylpyrazine, could be a potential area of study .
properties
IUPAC Name |
2-ethenylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZWHBYRHQMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194592 | |
Record name | Vinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylpyrazine | |
CAS RN |
4177-16-6 | |
Record name | Vinylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4177-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TPK237O6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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